N-ethyl-6-methyl-6-fluoroheptane amine
Description
N-ethyl-6-methyl-6-fluoroheptane amine is a fluorinated aliphatic amine characterized by a heptane backbone with a fluorine atom at the 6-position, a methyl group at the same carbon, and an ethyl-substituted amine group at the terminal position. The fluorine atom introduces electron-withdrawing effects, which may modulate the amine’s basicity and metabolic stability.
Properties
CAS No. |
477809-07-7 |
|---|---|
Molecular Formula |
C10H22FN |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-ethyl-6-fluoro-6-methylheptan-1-amine |
InChI |
InChI=1S/C10H22FN/c1-4-12-9-7-5-6-8-10(2,3)11/h12H,4-9H2,1-3H3 |
InChI Key |
DRTDRGTUDBJRID-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCC(C)(C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on fluorination patterns, amine substituents, and backbone length. Below is a comparative analysis using available data and principles of organic chemistry.
Fluorinated Aliphatic Amines
N,N-Dimethyl-6-fluorohexane amine
- Structure : Shorter chain (hexane vs. heptane) with N,N-dimethyl substitution.
- Properties: Reduced lipophilicity due to shorter alkyl chain and dimethyl amine group. Fluorine’s electron-withdrawing effect decreases amine basicity compared to non-fluorinated analogs.
- Applications: Limited data, but similar fluorinated amines are explored as enzyme inhibitors or surfactants .
N-Ethyl-5-fluoroheptane amine
- Structure : Fluorine at the 5-position instead of 6; ethylamine group retained.
Aromatic Fluorinated Amines ()
1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (Compound 8)
- Structure : Fluorine on an indole ring; dimethylamine substituent.
- Properties: Aromatic fluorine enhances resonance stabilization, reducing reactivity compared to aliphatic fluorine.
- Applications : Radiolabeled analogs (e.g., [18F] derivatives) are candidates for positron emission tomography (PET) tracers .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()
Data Table: Key Comparative Properties
Research Findings and Insights
Fluorination Effects
- Aliphatic vs. Aromatic Fluorine : Aliphatic fluorine (as in this compound) exerts weaker electron-withdrawing effects compared to aromatic fluorine, preserving amine basicity. This contrasts with benzothiazole derivatives, where trifluoromethyl groups drastically increase stability and hydrophobicity .
- Metabolic Stability : Aliphatic fluorination may slow oxidative metabolism, whereas aromatic fluorination in indole derivatives enhances resistance to enzymatic degradation .
Substituent Influence
- Ethyl vs.
- Backbone Length : Heptane chains provide greater conformational flexibility than shorter chains, influencing interactions with biological targets.
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